Cas no 2169860-64-2 ((2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid)

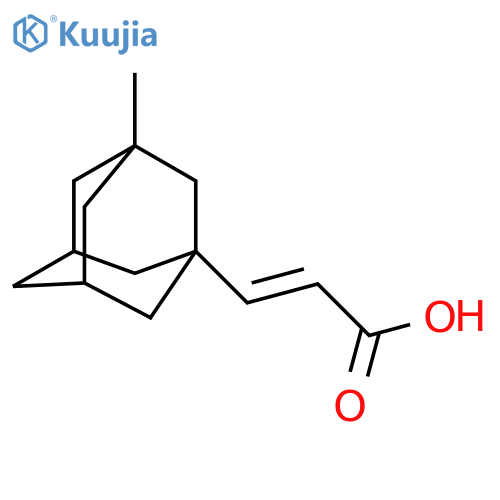

2169860-64-2 structure

商品名:(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid

(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- (2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid

- EN300-1457058

- 2169860-64-2

-

- インチ: 1S/C14H20O2/c1-13-5-10-4-11(6-13)8-14(7-10,9-13)3-2-12(15)16/h2-3,10-11H,4-9H2,1H3,(H,15,16)/b3-2+

- InChIKey: JKIZJGOQMFIXRR-NSCUHMNNSA-N

- ほほえんだ: OC(/C=C/C12CC3CC(C1)CC(C)(C3)C2)=O

計算された属性

- せいみつぶんしりょう: 220.146329876g/mol

- どういたいしつりょう: 220.146329876g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 342

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 37.3Ų

(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1457058-2500mg |

(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |

2169860-64-2 | 2500mg |

$3782.0 | 2023-09-29 | ||

| Enamine | EN300-1457058-5000mg |

(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |

2169860-64-2 | 5000mg |

$5594.0 | 2023-09-29 | ||

| Enamine | EN300-1457058-1.0g |

(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |

2169860-64-2 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1457058-100mg |

(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |

2169860-64-2 | 100mg |

$1697.0 | 2023-09-29 | ||

| Enamine | EN300-1457058-1000mg |

(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |

2169860-64-2 | 1000mg |

$1929.0 | 2023-09-29 | ||

| Enamine | EN300-1457058-50mg |

(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |

2169860-64-2 | 50mg |

$1620.0 | 2023-09-29 | ||

| Enamine | EN300-1457058-10000mg |

(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |

2169860-64-2 | 10000mg |

$8295.0 | 2023-09-29 | ||

| Enamine | EN300-1457058-500mg |

(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |

2169860-64-2 | 500mg |

$1851.0 | 2023-09-29 | ||

| Enamine | EN300-1457058-250mg |

(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid |

2169860-64-2 | 250mg |

$1774.0 | 2023-09-29 |

(2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid 関連文献

-

Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Daniel Sieh,Julia Schöffel,Peter Burger Dalton Trans., 2011,40, 9512-9524

2169860-64-2 ((2E)-3-(3-methyladamantan-1-yl)prop-2-enoic acid) 関連製品

- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)

- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)

- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬